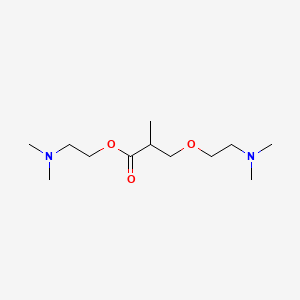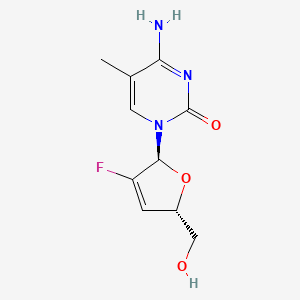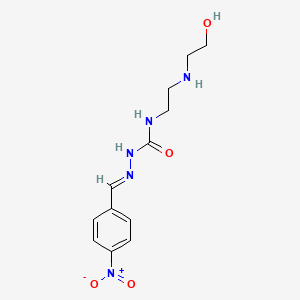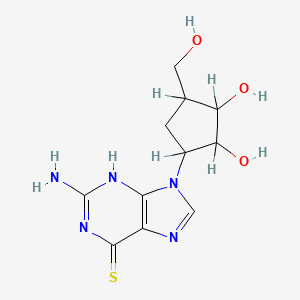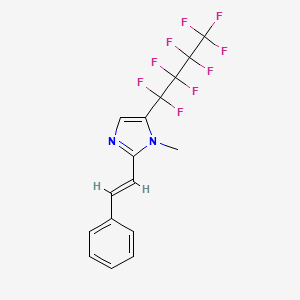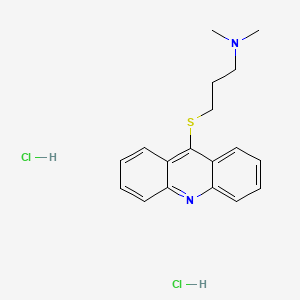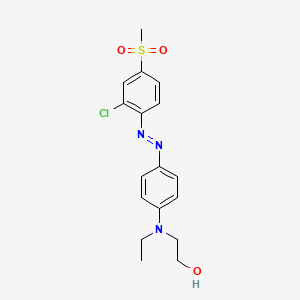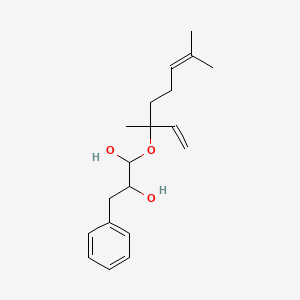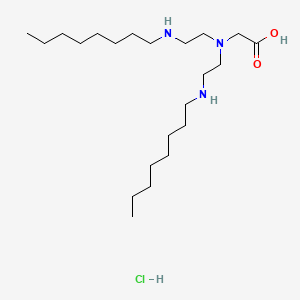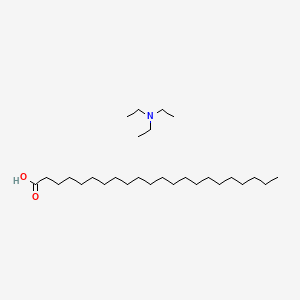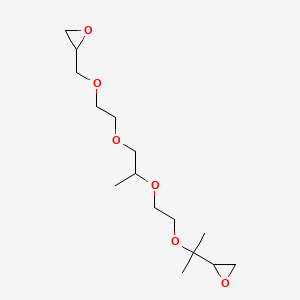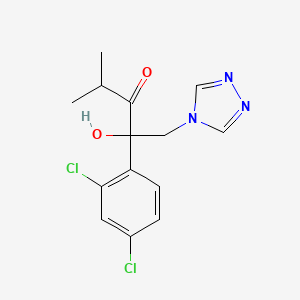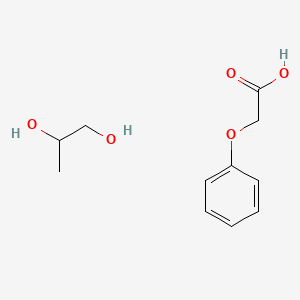
Phenoxyacetic acid, monoester with propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxyacetic acid, monoester with propane-1,2-diol is a chemical compound with the molecular formula C11H16O5. It is a monoester formed from phenoxyacetic acid and propane-1,2-diol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenoxyacetic acid, monoester with propane-1,2-diol can be synthesized through the esterification of phenoxyacetic acid with propane-1,2-diol. This reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Phenoxyacetic acid, monoester with propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Phenoxyacetic acid and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Phenoxyacetic acid, monoester with propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of phenoxyacetic acid, monoester with propane-1,2-diol involves the hydrolysis of the ester bond to release phenoxyacetic acid and propane-1,2-diol. This hydrolysis can be catalyzed by enzymes such as esterases. The released phenoxyacetic acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid, monoester with ethane-1,2-diol: Similar ester linkage but with a different diol component.
Methoxyacetic acid, monoester with propane-1,2-diol: Similar ester linkage but with a different acid component.
Uniqueness
Phenoxyacetic acid, monoester with propane-1,2-diol is unique due to its specific combination of phenoxyacetic acid and propane-1,2-diol, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in various fields.
Properties
CAS No. |
93917-81-8 |
|---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-phenoxyacetic acid;propane-1,2-diol |
InChI |
InChI=1S/C8H8O3.C3H8O2/c9-8(10)6-11-7-4-2-1-3-5-7;1-3(5)2-4/h1-5H,6H2,(H,9,10);3-5H,2H2,1H3 |
InChI Key |
ALLBSFZCHDGZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C1=CC=C(C=C1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


